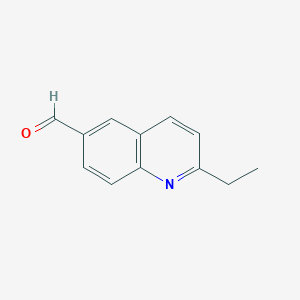![molecular formula C18H23NO2 B13877895 2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol is an organic compound with the molecular formula C17H21NO2 It is a derivative of ethanol and contains a methoxyphenyl group, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol typically involves the reaction of 2-methoxyphenylamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-methoxyphenylacetone with 2-methoxyphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common to achieve efficient synthesis.
化学反応の分析
Types of Reactions
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-methoxyphenylamine: A precursor in the synthesis of 2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol.
2-methoxyphenylacetone: Another precursor used in the synthesis process.
4-methoxyphenethylamine: A related compound with similar structural features.
Uniqueness
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and ethanol backbone make it versatile for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C18H23NO2 |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C18H23NO2/c1-21-18-8-3-2-7-17(18)14-19-11-9-15-5-4-6-16(13-15)10-12-20/h2-8,13,19-20H,9-12,14H2,1H3 |
InChIキー |
JAFJXCNLMNZYAG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNCCC2=CC(=CC=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
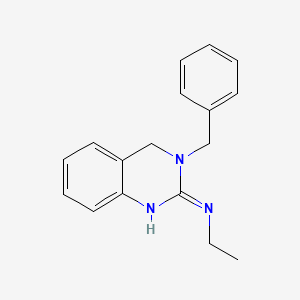
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
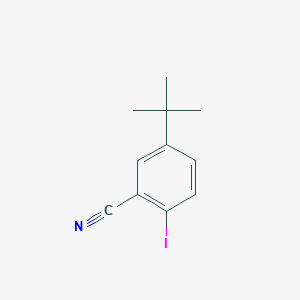
![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
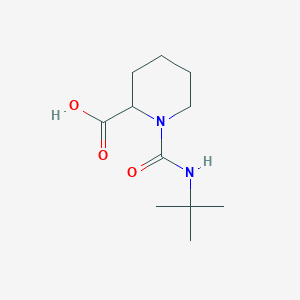
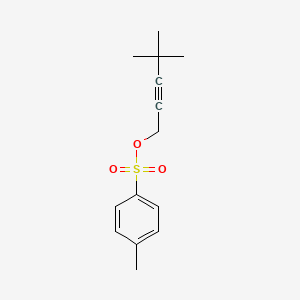
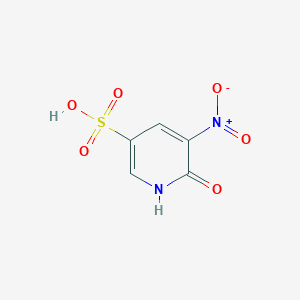
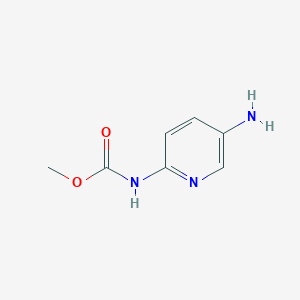
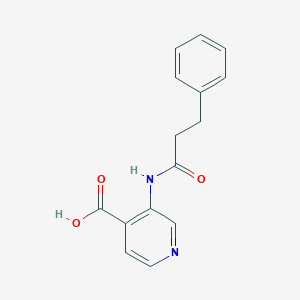
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)
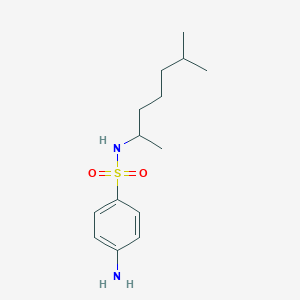
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
